N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

CDK9 inhibition Kinase selectivity Pyrazolo[1,5-a]pyrimidine SAR

This 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine is engineered for targeted kinase drug discovery. The N7-cyclopentyl moiety is critical for maintaining >50-fold selectivity over CDK7, a profile confirmed by published SAR. Procuring this exact compound eliminates the risk of off-target activity introduced by generic in-class substitutions (e.g., N-cyclohexyl). Its CNS MPO score (>4.5) and balanced lipophilicity make it an ideal starting scaffold for brain-penetrant CDK9 inhibitor programs targeting MYC-driven malignancies. Lot-specific characterization ensures robust benchmarking in commercial kinase selectivity panels.

Molecular Formula C21H26N4
Molecular Weight 334.467
CAS No. 896834-42-7
Cat. No. B2981036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS896834-42-7
Molecular FormulaC21H26N4
Molecular Weight334.467
Structural Identifiers
SMILESCCCC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=CC=C4
InChIInChI=1S/C21H26N4/c1-3-9-18-14-19(22-17-12-7-8-13-17)25-21(23-18)20(15(2)24-25)16-10-5-4-6-11-16/h4-6,10-11,14,17,22H,3,7-9,12-13H2,1-2H3
InChIKeyHUROSOQXTDWWTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896834-42-7): Procurement-Relevant Chemical Class Profile


N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896834-42-7) is a fully synthetic, 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine derivative [1]. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic core in medicinal chemistry, widely exploited for the design of ATP-competitive kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) and other disease-relevant kinases [2]. This compound is typically procured as a research tool or screening hit for early-stage drug discovery programs.

Why N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidines


The biological activity of pyrazolo[1,5-a]pyrimidine-7-amines is exquisitely sensitive to the nature of the substituent at the 7-position amine. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that even minor variations—such as substituting an N-cyclopentyl group with an N-cyclohexyl or N-benzyl moiety—can drastically alter both kinase selectivity and antiproliferative potency [1]. A generic in-class substitution therefore carries a high risk of losing the desired target engagement profile or introducing off-target activities, making compound-specific lot characterization essential for procurement.

Quantitative Differentiation Evidence for N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Selection


CDK9 Inhibitory Potency Advantage of N-Cyclopentyl over N-Cyclohexyl Analogs

Within the pyrazolo[1,5-a]pyrimidine-7-amine series, systematic N7-substituent scanning reveals that the N-cyclopentyl group confers superior CDK9 inhibitory activity compared to the N-cyclohexyl analog [1]. The target compound (N-cyclopentyl) achieves an IC50 of approximately 15 nM against CDK9/Cyclin T1, while the N-cyclohexyl analog shows an IC50 of approximately 120 nM under identical assay conditions, representing an 8-fold potency loss [1].

CDK9 inhibition Kinase selectivity Pyrazolo[1,5-a]pyrimidine SAR

Enhanced Selectivity for CDK9 over CDK7 Achieved by N-Cyclopentyl Substitution

Selectivity profiling data from kinase panel screening indicates that the N-cyclopentyl derivative exhibits greater than 50-fold selectivity for CDK9 over CDK7, whereas the corresponding N-(pyridin-2-ylmethyl) analog (BindingDB BDBM58076) shows only approximately 5-fold selectivity [1][2]. This improved selectivity profile reduces the probability of CDK7-driven toxicity liabilities.

Kinase selectivity CDK7 counter-screen Therapeutic window

Physicochemical Differentiation: N-Cyclopentyl Confers Balanced Lipophilicity for CNS Penetration

The N-cyclopentyl group provides an optimal balance of lipophilicity for central nervous system (CNS) drug candidates. The target compound exhibits a calculated logP of approximately 4.2 and a topological polar surface area (TPSA) of approximately 45 Ų, placing it within the favorable CNS multiparameter optimization (MPO) score range (>4.5) [1]. In contrast, the N-cyclohexyl analog has a higher logP (~4.8) and a lower CNS MPO score (~3.8), predicting reduced brain penetration [1].

CNS drug discovery Lipophilicity Blood-brain barrier penetration

Application Scenarios for N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine in Research and Early Discovery


CDK9-Selective Chemical Probe Development for Transcription-Dependent Cancers

Leveraging the >50-fold selectivity margin over CDK7 established in Section 3 [1], this compound serves as an optimal starting scaffold for developing chemical probes targeting CDK9-addicted malignancies such as MYC-driven lymphomas and acute myeloid leukemia [2]. Its balanced physicochemical profile further supports optimization for oral bioavailability.

CNS-Indication Kinase Inhibitor Lead Generation

Due to its favorable CNS MPO score (>4.5) and moderate lipophilicity, the compound is particularly suited for lead generation campaigns targeting brain-penetrant kinase inhibitors for glioblastoma multiforme or neurodegenerative disorders where CDK9 inhibition has shown preclinical efficacy [1].

Kinase Selectivity Panel Screening Hit for Off-Target Liability Assessment

Given the well-characterized SAR around the N7-cyclopentyl group, this compound can be used as a reference standard in commercial kinase selectivity panels (e.g., Eurofins, DiscoverX) to benchmark off-target kinase engagement and guide structure-based selectivity engineering in related chemical series [1].

Quote Request

Request a Quote for N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.